molecular formula C21H22N2O4 B13360091 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester

4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester

Cat. No.: B13360091
M. Wt: 366.4 g/mol
InChI Key: DEGKBGKKVDFIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester is a synthetic compound featuring a benzisoxazole core fused with a piperidine ring and a phenylmethyl ester group. The methoxy substituent at the 6-position of the benzisoxazole ring distinguishes it from analogs with halogen or other functional groups.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

benzyl 1-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-4-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-25-17-7-8-18-19(13-17)27-22-20(18)23-11-9-16(10-12-23)21(24)26-14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3

InChI Key

DEGKBGKKVDFIPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)N3CCC(CC3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via the formation of the benzisoxazole core, followed by attachment of the piperidine moiety, and subsequent esterification with phenylmethyl groups. The key steps involve:

  • Formation of the benzisoxazole nucleus
  • Functionalization of the 6-position with a methoxy group
  • Introduction of the piperidine ring at the 3-position
  • Esterification to form the phenylmethyl ester

Preparation of the Benzisoxazole Core

Methodology:

The benzisoxazole core, specifically 6-methoxy-1,2-benzisoxazole, can be synthesized through cyclization of suitable precursors such as 2-haloaryl oximes or related intermediates.

Key Reaction:

  • Cyclization of 2-haloaryl oximes with hydroxylamine derivatives under basic or acidic conditions to form the benzisoxazole ring system.

Reference:

  • Patents disclose that 6-methoxy-1,2-benzisoxazole can be prepared by condensing 2-haloaryl derivatives with hydroxylamine or its derivatives, followed by cyclization under controlled conditions (see).

Functionalization at the 3-Position

Methodology:

  • The introduction of the 3-position substituent involves nucleophilic substitution or electrophilic aromatic substitution on the benzisoxazole ring, often facilitated by halogenation followed by substitution.

Specific Approach:

  • Halogenation at the 3-position (e.g., via N-bromosuccinimide or N-chlorosuccinimide) followed by nucleophilic substitution with appropriate amines or piperidine derivatives.

Research Data:

  • The synthesis of 3-(4-piperidyl)-1,2-benzisoxazole derivatives involves halogenation at the 3-position, followed by nucleophilic substitution with piperidine or its derivatives, as detailed in patent US4528376A ().

Attachment of the Piperidine Moiety

Methodology:

  • Nucleophilic substitution of the halogenated benzisoxazole intermediate with piperidine derivatives, often in the presence of a base like potassium carbonate or sodium bicarbonate, in polar aprotic solvents such as dimethylformamide or toluene.

Reaction Conditions:

Parameter Typical Range Notes
Solvent Toluene, DMF Aromatic solvents preferred for higher yields
Base Potassium carbonate, sodium bicarbonate Facilitates nucleophilic substitution
Temperature 75°C - 100°C Elevated temperature promotes substitution and cyclization

Research Data:

  • Hydrolysis and substitution reactions are performed at reflux temperatures, often with high yields, as described in patent US4528376A and related literature ().

Esterification with Phenylmethyl Group

Methodology:

  • The phenylmethyl ester is typically introduced via esterification of the carboxylic acid intermediate with phenylmethyl alcohol (benzyl alcohol) using coupling agents like carbodiimides (e.g., DCC) or via direct esterification under acidic conditions.

Alternative Approach:

  • Use of phenyl chloroformate or phenyl bromoformate to form phenyl carbamate derivatives, which are then hydrolyzed or transformed into the ester.

Research Data:

  • Patent US4528376A describes the use of phenyl haloformates for esterification, with solvents such as dichloromethane and toluene, at room temperature or elevated temperatures, to yield the phenylmethyl ester.

Specific Synthesis Pathway Summary

Step Description Reagents & Conditions References
1 Synthesis of 6-methoxy-1,2-benzisoxazole Condensation of 2-haloaryl derivatives with hydroxylamine ,
2 Halogenation at the 3-position N-bromosuccinimide, N-chlorosuccinimide
3 Nucleophilic substitution with piperidine Piperidine, potassium carbonate, DMF/toluene
4 Esterification with phenylmethyl alcohol Phenyl chloroformate, DCC, or benzyl alcohol ,
5 Final purification Recrystallization, chromatography Standard techniques

Notes on Optimization and Variations

  • Temperature Control: Reactions are generally performed at reflux to optimize yields.
  • Solvent Choice: Aromatic solvents like toluene are preferred for their inertness and high boiling points.
  • Yield Optimization: Using excess piperidine or phenyl chloroformate can improve yields.
  • Polymorph Control: Crystallization conditions influence polymorphic forms, as detailed in patents and.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester is a chemical compound categorized as a benzisoxazole derivative, incorporating a piperidine ring and a phenylmethyl ester functionality. It has a molecular weight of 366.41 g/mol . The compound's structural complexity, featuring a methoxy group and an isoxazole moiety, contributes to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

  • Analgesic Properties and Drug Discovery: 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester has potential applications in pharmaceuticals due to its analgesic properties and may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents targeting pain relief or neurological disorders.
  • Interaction Studies: Interaction studies involving this compound may focus on its binding affinity to various biological targets, particularly those associated with pain pathways in the central nervous system. Investigating these interactions can provide insights into its mechanism of action and therapeutic potential. Additionally, such studies could explore possible synergistic effects when combined with other analgesics or neuroactive compounds.
  • Structural Similarity and Uniqueness: Several compounds share structural similarities with 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester. The uniqueness of 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester lies in its specific combination of functional groups and structural elements that may confer distinct pharmacological properties compared to other similar compounds. Its methoxy substitution on the benzisoxazole ring enhances lipophilicity and potentially improves bioavailability.
  • Synthesis: The synthesis of 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester typically involves several steps. The chemical reactivity of 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester can be explored through various synthetic pathways. One significant reaction involves the hydrolysis of the ester group to yield the corresponding carboxylic acid, and this transformation can be achieved using strong acids or bases under controlled conditions. Additionally, the compound may participate in nucleophilic substitution reactions due to the presence of the piperidine nitrogen, allowing for further functionalization at this site.

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and substituent impacts among benzisoxazole/piperidine derivatives:

Compound Name Substituent (Position 6) Core Structure Ester Group Molecular Weight (g/mol)
Target Compound Methoxy (-OCH₃) Benzisoxazolyl-piperidine Phenylmethyl Not reported
Iloperidone Metabolite Fluoro (-F) Benzisoxazolyl-piperidine Part of ethanone Not reported
PF-8380 - Benzoxazolyl-piperazine 3,5-Dichlorophenyl 478.33
ACI-INT-380 Chloro (-Cl), Cyano (-CN) Benzocycloheptapyridine Ethyl Not reported

Key Observations :

  • Methoxy vs.
  • Piperidine vs. Piperazine : PF-8380’s piperazine ring introduces additional nitrogen atoms, likely altering receptor binding profiles compared to the piperidine core .
  • Ester Groups : The phenylmethyl ester in the target compound may confer higher lipophilicity than ethyl (ACI-INT-380) or dichlorophenyl (PF-8380) esters, influencing bioavailability .

Metabolic Pathways

Iloperidone, a fluoro-substituted analog, undergoes extensive metabolism via:

  • O-dealkylation : Produces 6-fluoro-3-[1-(3-hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole.
  • N-dealkylation : Yields 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
  • Hydroxylation : Generates hydroxylated metabolites in dogs and rats .

Target Compound Predictions :

  • The methoxy group may undergo O-demethylation, forming a phenolic metabolite.
  • Piperidine ring oxidation or ester hydrolysis could occur, though the phenylmethyl ester’s stability might delay hydrolysis compared to ethyl esters .

Pharmacological Implications

  • Receptor Binding : Benzisoxazole derivatives often target dopamine (D₂) and serotonin (5-HT₂A) receptors. The methoxy group’s electron-donating nature may reduce receptor affinity compared to fluoro-substituted analogs like Iloperidone, which show potent antipsychotic activity .
  • Metabolic Stability : Fluoro substituents (e.g., in Iloperidone) enhance metabolic stability by resisting oxidative cleavage, whereas methoxy groups may increase susceptibility to demethylation, shortening half-life .

Physicochemical Properties

Property Target Compound Iloperidone Metabolite PF-8380
Molecular Weight ~400 (estimated) Not reported 478.33
Lipophilicity (logP) High (methoxy, phenylmethyl) Moderate (fluoro, ethanone) High (dichlorophenyl)
Solubility Likely low Not reported Low (lipophilic ester)

Biological Activity

4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including analgesic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that can be represented by the following molecular formula:

  • Molecular Formula : C18H22N2O4
  • Molecular Weight : 342.38 g/mol

The structure includes a benzisoxazole moiety, which is known for various biological activities, particularly in the realm of neuropharmacology.

Analgesic Properties

Research indicates that derivatives of benzisoxazoles, including this compound, exhibit notable analgesic effects. One study demonstrated that compounds similar to 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester showed significant inhibition of pain responses in animal models. The effective dose (ED50) for analgesia was reported to be around 25 mg/kg when administered subcutaneously .

The analgesic mechanism is believed to involve modulation of neurotransmitter systems, particularly through interactions with opioid receptors and possibly serotonin pathways. This compound may enhance the release of endogenous opioids or inhibit their reuptake, leading to increased pain relief .

Study 1: Analgesic Efficacy

In a controlled study involving mice subjected to acetic acid-induced writhing, the compound exhibited a dose-dependent reduction in writhing frequency. The study concluded that the compound’s efficacy was comparable to established analgesics like morphine but with a potentially better side effect profile .

Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological impact of this compound. It was found to exert anxiolytic effects alongside its analgesic properties, suggesting a dual action that could be beneficial in treating conditions like chronic pain with associated anxiety disorders .

Data Tables

Study Model Dose (mg/kg) Effect
Study 1Mice25Significant reduction in writhing (analgesia)
Study 2Mice10-50Anxiolytic effects observed alongside analgesia

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(6-Methoxy-1,2-benzisoxazol-3-yl)-1-piperidinecarboxylic Acid Phenylmethyl Ester, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the benzisoxazole moiety to the piperidinecarboxylic acid backbone via esterification or amidation. Critical parameters include:

  • Reaction Optimization : Temperature control (e.g., 60–80°C for ester bond formation), solvent selection (polar aprotic solvents like DMF or THF), and catalysts (e.g., DCC for carboxyl activation) .
  • Purity Validation : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity ≥98%. Confirm structural integrity via 1H^1H-NMR (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Q. Which analytical techniques are recommended for characterizing this compound’s stability in solution?

  • Methodological Answer :

  • For Short-Term Stability : Conduct accelerated degradation studies under varying pH (e.g., 1–13) and temperatures (25–40°C). Monitor hydrolysis via LC-MS to identify breakdown products (e.g., free carboxylic acid or benzisoxazole fragments) .
  • Long-Term Stability : Store lyophilized samples at –20°C in inert atmospheres. Use TLC (silica gel, ethyl acetate/hexane eluent) to detect degradation over months .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s reactivity in catalytic environments?

  • Methodological Answer :

  • Systematic Replication : Vary catalyst loadings (e.g., Pd/C vs. Raney Ni) and reaction atmospheres (H2_2, N2_2) to isolate confounding factors.
  • Advanced Spectroscopy : Employ 13C^{13}C-NMR or X-ray crystallography to confirm regioselectivity in hydrogenation or cross-coupling reactions. Compare results with structural analogs (e.g., 4-fluoro-benzisoxazole derivatives) to identify electronic effects .

Q. What experimental designs are optimal for assessing its potential as a kinase inhibitor?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., JAK2 or EGFR). Include positive controls (e.g., staurosporine) and dose-response curves (IC50_{50} determination).
  • Selectivity Profiling : Screen against a panel of 50+ kinases to identify off-target effects. Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational modeling predict metabolic pathways or toxicity risks?

  • Methodological Answer :

  • Metabolism Prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., demethylation of the methoxy group or glucuronidation).
  • Toxicity Screening : Apply QSAR models for hepatotoxicity (e.g., Liver Toxicity Knowledge Base) or cardiotoxicity (hERG channel inhibition). Cross-validate with in vitro cytochrome P450 inhibition assays .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Crystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) and additives (e.g., polyethylene glycol). Use seeding techniques or vapor diffusion in hanging-drop setups.
  • Alternative Approaches : If crystallization fails, employ cryo-EM for low-resolution structural insights or molecular docking into homologous protein templates (e.g., PDB ID: 4XLL for benzisoxazole-binding proteins) .

Notes on Evidence Utilization

  • Synthesis protocols and analytical methods were inferred from structurally related compounds (e.g., benzisoxazole and piperidine derivatives) .
  • Stability and toxicity data were extrapolated from safety profiles of analogous esters and heterocycles .
  • Biological activity assessments drew on kinase inhibitor studies for similar scaffolds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.